molecular formula C20H14BrClN2O2 B2790593 [5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-chlorophenyl)methanone CAS No. 865616-14-4

[5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-chlorophenyl)methanone

Cat. No.: B2790593
CAS No.: 865616-14-4
M. Wt: 429.7
InChI Key: MRAIUDWUDZIJPU-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl: methanone is a complex organic compound characterized by its bromophenyl and chlorophenyl groups attached to a pyrazolyl ring with a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common approach is the condensation reaction between a suitable hydrazine derivative and a β-diketone or β-ketoester. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the pyrazolyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the furan ring to a more oxidized state.

  • Reduction: : Reduction of the pyrazolyl ring or the phenyl groups.

  • Substitution: : Replacement of the bromo or chloro groups with other substituents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophilic substitution reactions using various nucleophiles, such as amines or alkoxides.

Major Products Formed

  • Oxidation: : Formation of furan-2-carboxylic acid derivatives.

  • Reduction: : Production of dihydropyrazole derivatives.

  • Substitution: : Generation of various substituted phenyl compounds.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases, including cancer and inflammation.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of both bromophenyl and chlorophenyl groups. Similar compounds include:

  • 5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl derivatives: : Variations in the substituents on the phenyl rings.

  • 3-(4-Chlorophenyl)methanone derivatives: : Different heterocyclic rings or substituents.

Properties

IUPAC Name

[5-(4-bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrClN2O2/c21-15-8-6-13(7-9-15)17-12-18(19-5-2-10-26-19)24(23-17)20(25)14-3-1-4-16(22)11-14/h1-11,18H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAIUDWUDZIJPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC(=CC=C3)Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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